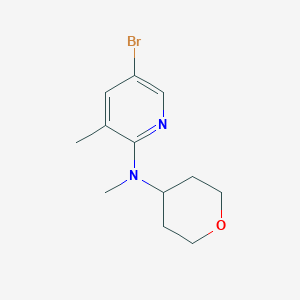![molecular formula C7H14N2O2S B12074965 [1-(Cyclopropanesulfonyl)azetidin-3-yl]methanamine](/img/structure/B12074965.png)
[1-(Cyclopropanesulfonyl)azetidin-3-yl]methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1-(Cyclopropanesulfonyl)azetidin-3-yl]methanamine is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles This compound is characterized by the presence of a cyclopropanesulfonyl group attached to the azetidine ring, along with a methanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(Cyclopropanesulfonyl)azetidin-3-yl]methanamine typically involves the reaction of 1-(cyclopropanesulfonyl)azetidin-3-ol with appropriate reagents. One common method includes the use of triethylamine and 4-dimethylaminopyridine in tetrahydrofuran as solvents. The reaction is carried out at room temperature for an extended period, usually around 16 hours .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
[1-(Cyclopropanesulfonyl)azetidin-3-yl]methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the azetidine ring or the methanamine group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide or alkyl halides under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
[1-(Cyclopropanesulfonyl)azetidin-3-yl]methanamine has found applications in various fields of scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [1-(Cyclopropanesulfonyl)azetidin-3-yl]methanamine involves its interaction with specific molecular targets and pathways. The cyclopropanesulfonyl group can interact with enzymes or receptors, leading to modulation of their activity. The azetidine ring may also play a role in binding to biological targets, influencing the compound’s overall biological activity.
Comparison with Similar Compounds
Similar Compounds
- 1-(Cyclopropanesulfonyl)azetidin-3-ol
- 1-(Cyclopropylsulfonyl)azetidin-3-ol
Uniqueness
Compared to similar compounds, [1-(Cyclopropanesulfonyl)azetidin-3-yl]methanamine is unique due to the presence of the methanamine group, which can enhance its reactivity and potential biological activity. This structural feature distinguishes it from other azetidine derivatives and contributes to its diverse applications in scientific research.
Properties
Molecular Formula |
C7H14N2O2S |
|---|---|
Molecular Weight |
190.27 g/mol |
IUPAC Name |
(1-cyclopropylsulfonylazetidin-3-yl)methanamine |
InChI |
InChI=1S/C7H14N2O2S/c8-3-6-4-9(5-6)12(10,11)7-1-2-7/h6-7H,1-5,8H2 |
InChI Key |
YGZHNKAQFJLYHP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1S(=O)(=O)N2CC(C2)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-O-tert-butyl 5-O-(4,12-diacetyloxy-2-benzoyloxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-9-triethylsilyloxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-15-yl) 2,2-dimethyl-4-phenyl-1,3-oxazolidine-3,5-dicarboxylate](/img/structure/B12074891.png)
![7-Bromo-1-isobutyl-1H-benzo[d][1,2,3]triazole](/img/structure/B12074899.png)

![Methyl 5,6,7,8-tetrahydropyrazolo[5,1-b][1,3]oxazepine-2-carboxylate](/img/structure/B12074922.png)
![4,6-Bis(4-phenyl-4,5-dihydrooxazol-2-yl)dibenzo[b,d]furan](/img/structure/B12074926.png)
![Ethyl 2-[[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]amino]-4,5-bis(2-methoxyethoxy)benzoate](/img/structure/B12074930.png)




![(3R)-1-[(3-Fluorophenyl)methyl]pyrrolidin-3-ol](/img/structure/B12074954.png)

![3-(3-Bromo-4-fluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B12074958.png)
